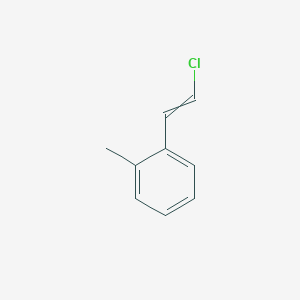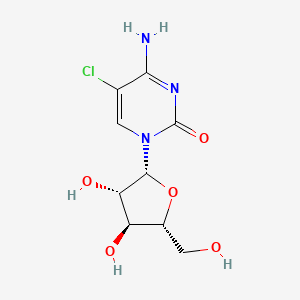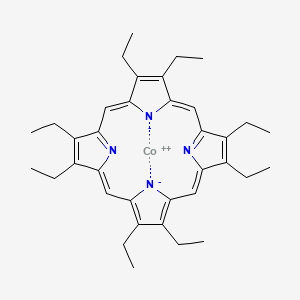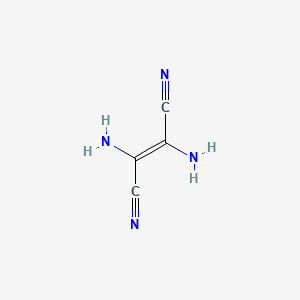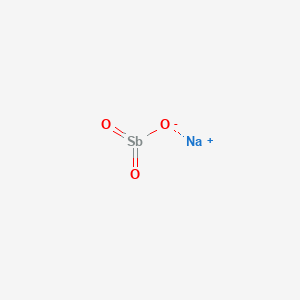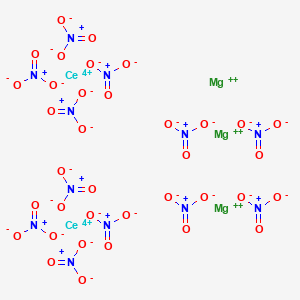
6-Bromopurine-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopurine-d is a derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 6th position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopurine-d typically involves the bromination of purine. One common method includes the reaction of purine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopurine-d undergoes various chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products of these reactions are substituted purines, where the bromine atom is replaced by the nucleophile. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
6-Bromopurine-d has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromopurine-d involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes involved in nucleic acid metabolism. The bromine atom at the 6th position enhances its binding affinity to these targets, leading to the desired biological effects .
Comparison with Similar Compounds
6-Chloropurine: Similar in structure but with a chlorine atom instead of bromine.
6-Iodopurine: Contains an iodine atom at the 6th position.
2-Amino-6-bromopurine: Another derivative with an amino group at the 2nd position, offering different chemical and biological properties.
Uniqueness: 6-Bromopurine-d is unique due to its balanced reactivity and stability, making it a versatile compound for various applications. Its bromine atom provides a good leaving group for substitution reactions, while its purine core offers a scaffold for further functionalization .
Properties
CAS No. |
1803194-59-3 |
|---|---|
Molecular Formula |
C₅H₂DBrN₄ |
Molecular Weight |
200.01 |
Synonyms |
6-Bromo-8-deutero-purine; 6-Bromo-9H-purine-8-d, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)

